N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridinyl group at position 3. The molecule is further substituted with a thioacetamide linker and a 3-nitrophenyl moiety. The nitro group at the phenyl ring is a strong electron-withdrawing group, which may influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3S/c26-16(20-13-4-1-5-14(9-13)25(27)28)11-29-17-7-6-15-21-22-18(24(15)23-17)12-3-2-8-19-10-12/h1-10H,11H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQRXRQKMLUBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, with the CAS number 868968-83-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 407.4 g/mol. The chemical structure includes a nitrophenyl group and a triazolo-pyridazine moiety that may contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated for its inhibitory activity against c-Met kinase and showed promising cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound's IC50 values indicate that it effectively inhibits cancer cell proliferation, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects may involve the inhibition of critical signaling pathways associated with cancer growth and metastasis. The compound has been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G0/G1 phase .
Pharmacological Profile
In addition to its anticancer properties, derivatives of triazoles have been reported to possess various pharmacological activities:
- Antimicrobial Activity : Several triazole derivatives demonstrated significant antibacterial and antifungal activities against a range of pathogens. For example, compounds within this class have shown effectiveness against drug-resistant strains .
- Enzyme Inhibition : The compound's structural components suggest potential inhibition of specific enzymes involved in tumor progression and metastasis .
Case Studies
A study focusing on the synthesis and biological evaluation of triazolo-pyridazine derivatives highlighted their effectiveness against c-Met overexpressed cancer cell lines . The study utilized MTT assays to determine cell viability and cytotoxicity profiles.
Scientific Research Applications
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Reagents Used | Purpose |
|---|---|---|---|
| 1 | Hydrazine Reaction | Pyridine derivatives + Hydrazine | Form triazole ring |
| 2 | Cyclization | Carbon disulfide + KOH | Create cyclic structure |
| 3 | Functionalization | Various reagents | Introduce nitrophenyl and thioacetamide groups |
N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase. Its mechanism involves binding to the active sites of these enzymes, thereby modulating their activity.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Table 2: Biological Activities Overview
| Activity Type | Mechanism of Action | Target Enzymes/Cells |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition at active sites | Carbonic anhydrase, Cholinesterase |
| Anticancer | Induction of apoptosis | Cancer cell lines |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Various bacterial strains |
Case Studies
Several studies have documented the efficacy of this compound in different contexts:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase with IC50 values in the low micromolar range.
- Anticancer Research : Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant decreases in cell viability and increased apoptotic markers.
- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related triazolopyridazine derivatives, focusing on substituent variations and their hypothesized impacts.
Key Structural Differences and Hypothesized Effects
Detailed Analysis
- Structure : Shares the triazolopyridazine core and pyridin-3-yl substituent but replaces the 3-nitrophenyl group with a (tetrahydrofuran-2-yl)methyl moiety.
- Hypothesized Impact :
- Reduced metabolic susceptibility due to the absence of a nitro group, which is prone to reduction in vivo.
- Structure : Features a pyridin-4-yl group at position 6 of the triazolopyridazine and a pyridin-2-ylmethyl thio substituent.
- Hypothesized Impact :
- The pyridin-4-yl group may alter π-stacking interactions compared to pyridin-3-yl, affecting target binding.
- Structure : Substitutes the nitro group with a 4-ethoxyphenyl and replaces the pyridinyl group with a methyl group on the triazolopyridazine.
- Hypothesized Impact :
- Methyl substitution on the triazolopyridazine may reduce steric hindrance, improving binding to flat active sites.
Electronic and Physicochemical Considerations
- Nitro Group (Target Compound) : Enhances electrophilicity, possibly increasing reactivity in nucleophilic environments (e.g., enzyme active sites). However, it may reduce solubility due to hydrophobicity.
- Ethoxy Group (891117-12-7) : Electron-donating nature could stabilize resonance structures, altering redox properties compared to the nitro analog.
- Pyridinyl vs. Methyl Substitutions : Pyridinyl groups (target and 894061-16-6) enable hydrogen bonding, while methyl groups (891117-12-7) prioritize hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
